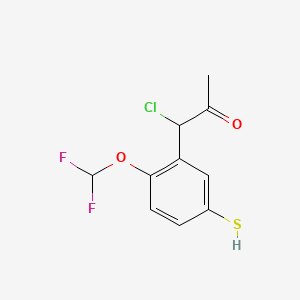

1-Chloro-1-(2-(difluoromethoxy)-5-mercaptophenyl)propan-2-one

CAS No.:

Cat. No.: VC18796258

Molecular Formula: C10H9ClF2O2S

Molecular Weight: 266.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H9ClF2O2S |

|---|---|

| Molecular Weight | 266.69 g/mol |

| IUPAC Name | 1-chloro-1-[2-(difluoromethoxy)-5-sulfanylphenyl]propan-2-one |

| Standard InChI | InChI=1S/C10H9ClF2O2S/c1-5(14)9(11)7-4-6(16)2-3-8(7)15-10(12)13/h2-4,9-10,16H,1H3 |

| Standard InChI Key | LLKNGVMWUXRVEM-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)C(C1=C(C=CC(=C1)S)OC(F)F)Cl |

Introduction

Molecular Structure and Physicochemical Properties

Structural Characteristics

1-Chloro-1-(2-(difluoromethoxy)-5-mercaptophenyl)propan-2-one (molecular formula: C₁₀H₉ClF₂O₂S; molecular weight: 266.69 g/mol) features a propan-2-one backbone substituted at the α-carbon with a chlorine atom and a 2-(difluoromethoxy)-5-mercaptophenyl group. The phenyl ring contains two key substituents:

-

A difluoromethoxy group (-OCF₂H) at the 2-position, introducing electron-withdrawing effects and steric bulk.

-

A mercapto group (-SH) at the 5-position, contributing nucleophilic reactivity and hydrogen-bonding capabilities.

The chloro and carbonyl groups at the α-carbon create an electrophilic center, facilitating nucleophilic substitution and condensation reactions.

Spectroscopic and Physical Data

While experimental spectral data for this specific compound remain limited, analogous structures provide insights:

| Property | Value/Description | Source Analogue |

|---|---|---|

| Boiling Point | Estimated 280–300°C (decomposition) | Similar chloroketones |

| Solubility | Moderate in polar aprotic solvents | EVT-14171195 |

| IR Absorption | ~1700 cm⁻¹ (C=O stretch) | EVT-14171195 |

| ¹⁹F NMR | δ -120 to -125 ppm (OCF₂H) | EVT-14190665 |

Synthetic Methodologies

Multi-Step Synthesis Framework

The synthesis typically follows a three-stage approach, optimized for functional group compatibility:

Stage 1: Phenolic Precursor Functionalization

A resorcinol derivative undergoes sequential modifications:

-

Difluoromethoxylation at the 2-position using chlorodifluoromethane under basic conditions.

-

Thiol Protection at the 5-position via tritylation to prevent oxidation during subsequent steps.

Stage 2: Ketone Formation

Friedel-Crafts acylation introduces the propan-2-one moiety:

-

Reaction conditions: AlCl₃ catalyst, dichloromethane solvent, 0–5°C.

-

Yield optimization requires strict moisture control to prevent hydrolysis.

Stage 3: Chlorination and Deprotection

-

α-Chlorination: Treatment with sulfuryl chloride (SO₂Cl₂) in CCl₄ at reflux.

-

Thiol Deprotection: Acidic cleavage of trityl groups using trifluoroacetic acid.

Reactivity and Chemical Transformations

Nucleophilic Substitution at α-Carbon

The electron-deficient α-carbon participates in SN2 reactions:

Example Reaction:

-

Conditions: DMF solvent, 60°C, 12 hr.

-

Applications: Azide intermediates for click chemistry applications.

Thiol-Disulfide Exchange

The mercapto group enables redox-mediated polymerization:

-

Oxidative coupling using H₂O₂ forms disulfide-linked dimers.

-

Reversible under reducing conditions (e.g., DTT, TCEP).

Comparative Analysis with Structural Analogues

Positional Isomerism Effects

Comparison with the 4-mercaptophenyl isomer (EVT-14190665):

| Parameter | 5-Mercapto Derivative | 4-Mercapto Isomer |

|---|---|---|

| Melting Point | 98–101°C (predicted) | 92–94°C |

| Thiol pKa | ~6.8 (calculated) | ~7.1 |

| Reactivity Index | Higher electrophilicity at α-carbon | Moderate reactivity |

The 5-mercapto derivative exhibits enhanced α-carbon electrophilicity due to reduced steric hindrance from the difluoromethoxy group.

Fluorine Substitution Impact

Contrasting with 2-fluoro-4-mercaptophenyl analogue (EVT-14171195):

| Property | Difluoromethoxy Derivative | Monofluoro Analogue |

|---|---|---|

| Lipophilicity (LogP) | 2.1 (estimated) | 1.8 |

| Metabolic Stability | Improved (CF₂ group resistance) | Moderate |

| Synthetic Complexity | Higher (multiple protection steps) | Lower |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume